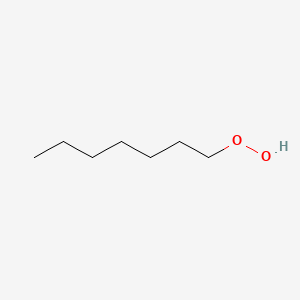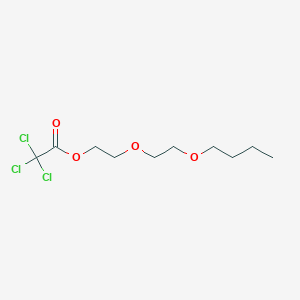![molecular formula C21H31NO6 B14755726 L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester is a complex organic compound with the molecular formula C22H31N3O8 and a molecular weight of 465.5 . This compound is a derivative of L-glutamic acid, a naturally occurring amino acid, and is often used in various chemical and biological research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester typically involves the protection of the amino and carboxyl groups of L-glutamic acid. The phenylmethoxycarbonyl (Cbz) group is commonly used to protect the amino group, while the carboxyl groups are protected using tert-butyl esters. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group strategies and reaction conditions but utilizes industrial-grade equipment and reagents to ensure efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Deprotection: The phenylmethoxycarbonyl group can be removed using hydrogenation or acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions using trifluoroacetic acid (TFA) are commonly employed.
Major Products
Hydrolysis: Produces L-glutamic acid and tert-butyl alcohol.
Deprotection: Produces L-glutamic acid and benzyl alcohol.
Applications De Recherche Scientifique
L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester is widely used in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for L-glutamic acid.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester involves its conversion to L-glutamic acid through hydrolysis and deprotection reactions. L-glutamic acid then participates in various biochemical pathways, including neurotransmission and protein synthesis. The molecular targets include glutamate receptors and enzymes involved in amino acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester: A similar compound with a different stereochemistry.
L-Glutamic acid, N-[(phenylmethoxy)carbonyl]glycyl-2-methyl-L-prolyl-, 31,35-bis(phenylmethyl) ester: Another derivative with additional functional groups.
Uniqueness
L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester is unique due to its specific protective groups, which make it a valuable intermediate in organic synthesis and peptide chemistry. Its stability and reactivity under various conditions also contribute to its widespread use in research and industry .
Propriétés
Formule moléculaire |
C21H31NO6 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
ditert-butyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |
InChI |
InChI=1S/C21H31NO6/c1-20(2,3)27-17(23)13-12-16(18(24)28-21(4,5)6)22-19(25)26-14-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3,(H,22,25)/t16-/m0/s1 |
Clé InChI |
WJBPSYOIHKOUDL-INIZCTEOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)
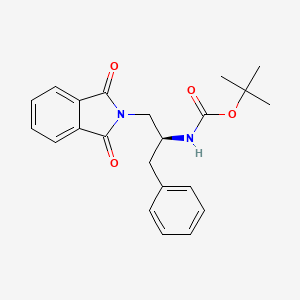
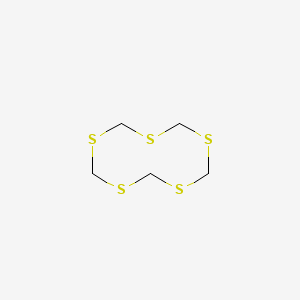
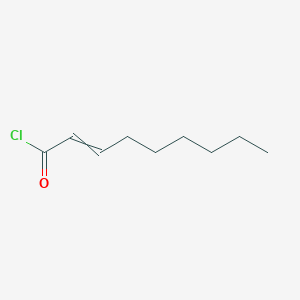

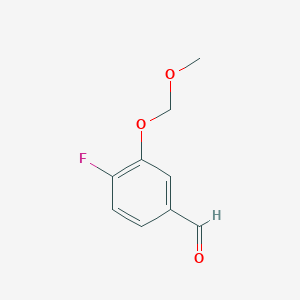
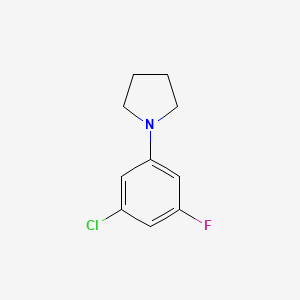

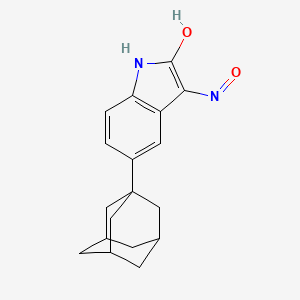

![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
